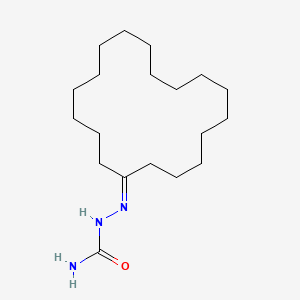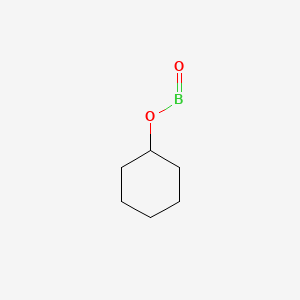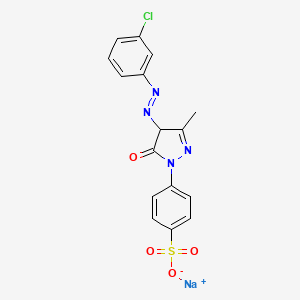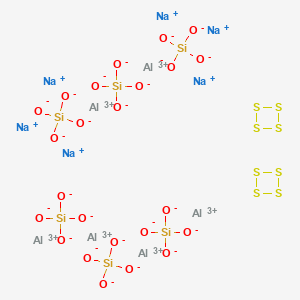![molecular formula C10H7Cl7 B576693 (1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 14051-60-6](/img/structure/B576693.png)
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a tricyclic precursor under controlled conditions to achieve the desired heptachlorinated product. The reaction conditions often include the use of chlorine gas or other chlorinating agents, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive chlorine gas safely. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated tricyclic compounds.
科学研究应用
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential use in developing new pharmaceuticals or agrochemicals.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
作用机制
The mechanism by which (1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s multiple chlorine atoms contribute to its reactivity and ability to form stable complexes with target molecules.
相似化合物的比较
Similar Compounds
(1R,7S)-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
rac-(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another related compound with a similar core structure but different chlorination pattern.
Uniqueness
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene is unique due to its specific arrangement of chlorine atoms and the resulting chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
14051-60-6 |
|---|---|
分子式 |
C10H7Cl7 |
分子量 |
375.316 |
InChI |
InChI=1S/C10H7Cl7/c11-3-1-4-5(2-3)9(15)7(13)6(12)8(4,14)10(9,16)17/h3-5H,1-2H2/t3?,4?,5?,8-,9+ |
InChI 键 |
CLTVIMPCWMHKFX-WEOACTJYSA-N |
SMILES |
C1C(CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
同义词 |
2β,4,5,6,7,8,8-Heptachloro-4β,7β-methano-3a,4,7,7a-tetrahydroindane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


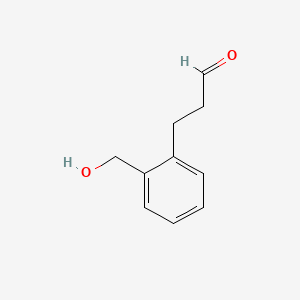

![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)
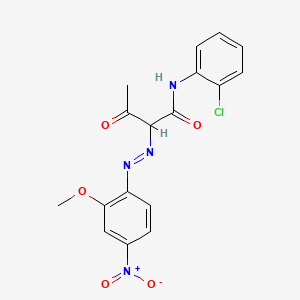

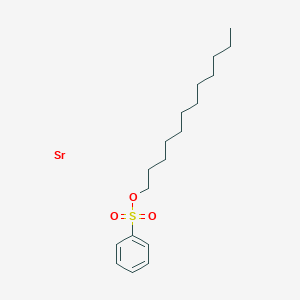
![(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B576621.png)
